
5-Chloro-2-(2,4-dichlorophenoxy)-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(2,4-dichlorophenoxy)-N-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group, a dichlorophenoxy group, and a methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2,4-dichlorophenoxy)-N-methylaniline typically involves the reaction of 2,4-dichlorophenol with 5-chloro-2-nitroaniline, followed by reduction and methylation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as chlorination, nitration, reduction, and methylation, with careful control of reaction parameters to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2,4-dichlorophenoxy)-N-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon or iron powder in the presence of hydrochloric acid.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
5-Chloro-2-(2,4-dichlorophenoxy)-N-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2,4-dichlorophenoxy)-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Triclosan: 5-Chloro-2-(2,4-dichlorophenoxy)phenol, known for its antimicrobial properties.
Chlorhexidine: Another antimicrobial agent with a similar structure.
Uniqueness
5-Chloro-2-(2,4-dichlorophenoxy)-N-methylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
832734-08-4 |
|---|---|
Molecular Formula |
C13H10Cl3NO |
Molecular Weight |
302.6 g/mol |
IUPAC Name |
5-chloro-2-(2,4-dichlorophenoxy)-N-methylaniline |
InChI |
InChI=1S/C13H10Cl3NO/c1-17-11-7-9(15)3-5-13(11)18-12-4-2-8(14)6-10(12)16/h2-7,17H,1H3 |
InChI Key |
XLRCRKDQSWXRBR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-4-methyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14218839.png)
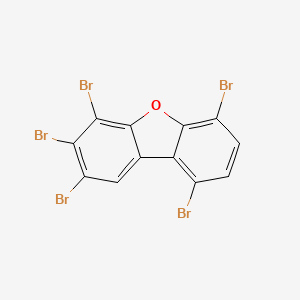


![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-chlorobenzo[b]thien-2-yl)-3-methyl-](/img/structure/B14218875.png)
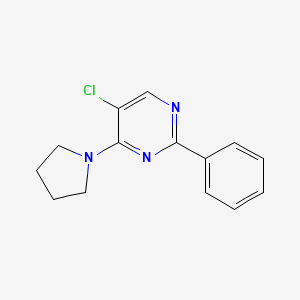
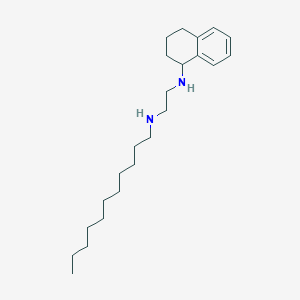
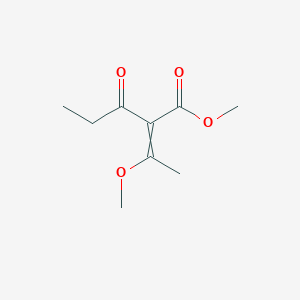
![3-{[3-(1-Methylsilinan-1-yl)propyl]sulfanyl}-1H-indole](/img/structure/B14218907.png)
![(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide](/img/structure/B14218908.png)
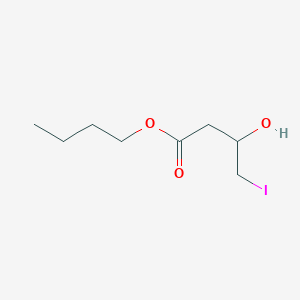
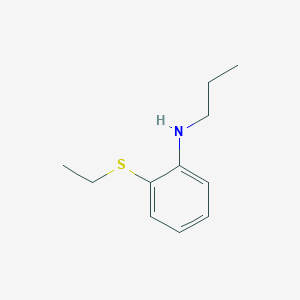
![Benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14218935.png)
![6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14218937.png)
